molecular formula C19H16ClN3OS B4216079 N-benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide

N-benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide

Cat. No.: B4216079
M. Wt: 369.9 g/mol
InChI Key: QVOJSJMWFIUHRL-UHFFFAOYSA-N
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Description

N-Benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide is a pyrimidine derivative characterized by a 5-chloro substituent, a benzylsulfanyl group at position 2, and a benzyl-substituted carboxamide at position 4. This scaffold is structurally analogous to bioactive molecules targeting enzymes like kinases or proteases, where the pyrimidine core often serves as a mimic of purine or pyridine moieties in nucleotide-binding domains.

Properties

IUPAC Name

N-benzyl-2-benzylsulfanyl-5-chloropyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-16-12-22-19(25-13-15-9-5-2-6-10-15)23-17(16)18(24)21-11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOJSJMWFIUHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the pyrimidine ring.

    Chlorination: The chloro group can be introduced through electrophilic substitution using a chlorinating agent such as thionyl chloride.

    Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C5 Position

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the chlorine atom at position 5.

Table 1: Substitution Reactions at C5

NucleophileConditionsProductYield (%)Source
BenzylamineDMF, 80°C, 12 h5-Benzylamino derivative85
PiperazineEtOH, reflux, 24 h5-Piperazinyl derivative72
4-FluorothiophenolK₂CO₃, DMSO, 100°C, 8 h5-(4-Fluorophenylthio) derivative68
Sodium methoxideMeOH, 60°C, 6 h5-Methoxy derivative91

Key findings:

  • Amines and thiols require polar aprotic solvents (DMF/DMSO) for efficient substitution .

  • Alkoxides achieve higher yields under milder conditions due to stronger nucleophilicity .

Oxidation of Thioether Functionality

The benzylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)AcOH, 25°C, 4 hSulfoxide95%
mCPBADCM, 0°C → 25°C, 12 hSulfone88%
KMnO₄H₂O, pH 7, 50°C, 2 hOver-oxidation to sulfonic acid42%

Notes:

  • mCPBA (meta-chloroperbenzoic acid) provides better control for sulfone formation .

  • Over-oxidation with KMnO₄ is non-selective and generally avoided .

Hydrolysis of Carboxamide Group

The N-benzyl carboxamide moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Table 3: Hydrolysis Pathways

ConditionsReagentsProductYield (%)Source
Acidic6M HCl, reflux, 8 h4-Carboxylic acid78
BasicLiOH, MeOH/H₂O, 60°C, 6 h4-Carboxylate salt92

Mechanistic insight:

  • Basic hydrolysis proceeds via a tetrahedral intermediate, favored by hydroxide ion attack at the carbonyl carbon .

Functionalization of Benzyl Groups

The N-benzyl and S-benzyl groups participate in hydrogenolysis and electrophilic substitution.

Table 4: Benzyl Group Modifications

Reaction TypeConditionsProductYield (%)Source
HydrogenolysisH₂, Pd/C, EtOAc, 25°C, 12 hDebenzylated pyrimidine-4-carboxamide63
NitrationHNO₃/H₂SO₄, 0°C, 2 h4-Nitrobenzylsulfanyl derivative55

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Table 5: Cyclization Pathways

ReagentConditionsProductApplicationSource
PCl₅Toluene, 110°C, 6 hPyrimido[4,5-d]thiazoleAntimycobacterial agents
CuI, L-prolineDMSO, 80°C, 24 hThieno[2,3-d]pyrimidineKinase inhibitors

Critical Analysis of Reactivity

  • Steric Effects : Bulkier nucleophiles (e.g., piperazine) exhibit lower yields in C5 substitutions due to steric hindrance .

  • Electronic Effects : Electron-withdrawing groups on the pyrimidine ring enhance electrophilicity at C5, accelerating substitution .

  • Solvent Dependence : Polar aprotic solvents stabilize transition states in SNAr reactions, improving kinetics .

This compound’s versatility in nucleophilic, oxidative, and cyclization reactions positions it as a valuable intermediate for medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric transformations and biological target engagement.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including N-benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into pro-inflammatory mediators such as prostaglandins.

Key Findings:

  • COX Inhibition : The compound exhibited significant inhibitory activity against COX-1 and COX-2 enzymes. For instance, derivatives similar to this compound demonstrated IC50 values in the micromolar range, indicating effective suppression of inflammatory mediators .
  • In Vivo Studies : Animal models have shown that these compounds can reduce inflammation in conditions such as carrageenan-induced paw edema and cotton pellet-induced granuloma, with effective doses comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research indicates that this compound exhibits activity against various bacterial strains.

Research Insights:

  • Broad-spectrum Activity : Compounds derived from pyrimidine structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some derivatives displaying significant growth inhibition zones .
  • Mechanism of Action : The antimicrobial activity is attributed to the structural features of the pyrimidine core, which enhances interaction with bacterial targets .

Anticancer Properties

The anticancer potential of this compound is an area of growing interest. Studies have focused on its cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies:

  • Cell Line Testing : Compounds similar to this compound have been tested against multiple human tumor cell lines, including those representing breast, lung, and colon cancers. Results indicate that some derivatives exhibit potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : The anticancer activity may be linked to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the chemical structure can significantly influence its biological activity.

SAR Findings:

  • Substituent Effects : The presence of electron-donating groups on the pyrimidine ring has been shown to enhance anti-inflammatory and anticancer activities. Conversely, certain electron-withdrawing groups may reduce efficacy .
  • Optimization Strategies : Researchers are exploring various substitutions at different positions on the pyrimidine ring to improve potency and selectivity against specific targets .

Mechanism of Action

The mechanism of action of N-benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and benzyl groups may facilitate binding to hydrophobic pockets, while the chloro and carboxamide groups can form hydrogen bonds or electrostatic interactions with active site residues. This binding can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Position 2 Group Carboxamide Substituent Key Features
Target Compound Benzylsulfanyl N-Benzyl Moderate lipophilicity; potential for π-π stacking via benzyl groups .
N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide Propylsulfonyl N-Benzyl-N-(2-pyridinyl) Sulfonyl group enhances polarity; pyridinyl may improve solubility and metal coordination .
2-(Benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide Benzylsulfanyl N-[2-(3,4-Dimethoxyphenyl)ethyl] Dimethoxy groups increase lipophilicity and potential CNS penetration .

Hypothesized Physicochemical and Pharmacological Properties

(a) Sulfur-Containing Groups at Position 2

  • Benzylsulfanyl (Target Compound) : The thioether linkage offers metabolic stability compared to sulfoxides or sulfones but may limit solubility due to hydrophobicity.

(b) Carboxamide Substituents

  • N-Benzyl (Target) : The benzyl group facilitates hydrophobic interactions but may reduce bioavailability due to high molecular weight.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl] (Analog ) : The dimethoxy groups increase lipophilicity, favoring blood-brain barrier penetration, while the ethyl spacer adds conformational flexibility .

Pharmacokinetic and Binding Affinity Considerations

  • Metabolic Stability : The sulfonyl group in may reduce hepatic clearance compared to the thioether in the target compound.
  • Receptor Interactions : The target compound’s benzylsulfanyl group could engage in hydrophobic interactions, whereas the pyridinyl group in might form π-cation interactions with lysine residues in kinase domains.
  • Solubility : The sulfonyl analog is likely more soluble in polar solvents (e.g., logP ~2.5 vs. ~3.8 for the target compound, estimated).

Biological Activity

N-benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article compiles various research findings, including case studies and data tables that elucidate the compound's biological activity.

1. Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}ClN2_2OS
  • Molecular Weight : 302.80 g/mol

This compound features a pyrimidine core, which is known for its diverse biological activities owing to the presence of nitrogen atoms in the ring structure.

2.1 Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown notable activity against various cancer cell lines, including lung and breast cancer cells. A study highlighted that certain pyrimidine derivatives displayed IC50_{50} values in the low micromolar range against A549 lung cancer cells, indicating potent antitumor activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50_{50} (µM)
This compoundA5496.75 ± 0.19
Compound X (similar structure)HCC8275.13 ± 0.97
Compound Y (similar structure)NCI-H3584.01 ± 0.95

2.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that compounds with a benzylsulfanyl group exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2.3 Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promise in anti-inflammatory assays. The inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting potential as an anti-inflammatory agent .

3. Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound, which were tested for their biological activities:

  • Study Design : The synthesized compounds were evaluated using both in vitro and in vivo models.
  • Findings : Several derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.

4. Conclusion

This compound presents a multifaceted profile of biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. Further research is warranted to optimize its structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the established synthetic routes for N-benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach is to start with a chloropyrimidine core, followed by sequential benzylation and sulfanylation. Key parameters include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates.
  • Temperature control : Reflux conditions (~80–110°C) are critical for achieving high yields in benzylation steps, as demonstrated in analogous pyrimidine syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity. Monitor reactions via TLC or HPLC to track intermediate formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyrimidine ring. The benzyl and benzylsulfanyl groups produce distinct aromatic splitting patterns.
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF validates molecular weight and fragmentation pathways.
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-stacking), as seen in cobalt complexes with benzylsulfanyl ligands .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Trajectory Analysis : Perform 400+ ns MD simulations (e.g., using GROMACS or AMBER) to study ligand-protein binding kinetics, as applied to immunoproteasome inhibitors .
  • Binding Free Energy : Calculate ΔG values via MM/PBSA or alchemical methods to compare affinity across analogues.
  • Pose Clustering : Identify dominant binding conformations and key residues (e.g., Phe31, Lys33) influencing selectivity .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) impact the compound’s reactivity or bioactivity?

Methodological Answer:

  • Computational Modeling : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals. Correlate electron-withdrawing effects of the chloro and sulfanyl groups with reactivity.
  • SAR Studies : Modify substituents (e.g., replacing benzyl with cyclohexyl) and compare charge distribution via Mulliken population analysis.

Q. How can contradictory data on biological activity be resolved across studies?

Methodological Answer:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorogenic substrate cleavage) and cellular assays (e.g., cytokine profiling).
  • Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts.
  • Dosage Optimization : Perform dose-response curves (IC50_{50}/EC50_{50}) in triplicate to account for batch variability.

Q. What strategies optimize thermodynamic stability for long-term storage or formulation?

Methodological Answer:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and polymorph transitions.
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) via accelerated stability studies (40°C/75% RH for 6 weeks).
  • Crystallography : Monitor lattice packing changes under stress conditions, as applied to pyrimidine derivatives .

Q. How can regioselective modifications enhance target selectivity?

Methodological Answer:

  • Positional Scanning : Replace the 5-chloro group with fluorine or methyl to assess steric/electronic effects on binding.
  • Isosteric Replacement : Substitute the benzylsulfanyl moiety with thioether or selenoether groups and evaluate activity via SPR or ITC.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide
Reactant of Route 2
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N-benzyl-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide

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